molecular formula C13H10F3NO4 B6302070 Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 1357624-87-3

Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B6302070
CAS No.: 1357624-87-3
M. Wt: 301.22 g/mol
InChI Key: IBFLSPYDRDXEJX-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazole ring structure is known to bind to various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methoxy-2-[3-(fluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
  • Methyl 5-methoxy-2-[3-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
  • Methyl 5-methoxy-2-[3-(bromomethyl)phenyl]-1,3-oxazole-4-carboxylate

Uniqueness

Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group imparts unique electronic properties, making the compound more resistant to metabolic degradation and increasing its potential as a drug candidate .

Properties

IUPAC Name

methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFLSPYDRDXEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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